Hen egg lysozyme peptide (46-61)

Immunology MHC Binding T-cell Epitope Mapping

Hen egg lysozyme peptide (46-61), also known as HEL (46-61) or Allergen Gal d 4 (46-61), is a 16-amino acid synthetic fragment (sequence NTDGSTDYGILQINSR, molecular weight 1753.8 g/mol) corresponding to residues 46–61 of the hen egg white lysozyme protein. This peptide contains the immunodominant T-cell epitope recognized by mice of the H-2k haplotype and binds specifically to the MHC class II molecule I-Ak with a dissociation constant (Kd) of approximately 2 µM.

Molecular Formula C72H116N22O29
Molecular Weight 1753.8 g/mol
CAS No. 62982-31-4
Cat. No. B550139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHen egg lysozyme peptide (46-61)
CAS62982-31-4
SynonymsHEL 46-61
HEL(46-61)
hen egg lysozyme peptide (46-61)
Molecular FormulaC72H116N22O29
Molecular Weight1753.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)/t31-,32-,33+,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-,55-,56-,57-/m0/s1
InChIKeyHYXXBINWGPYLTQ-DMWLTYJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hen Egg Lysozyme Peptide (46-61) CAS 62982-31-4: A Defined Immunodominant Epitope for MHC Class II Studies


Hen egg lysozyme peptide (46-61), also known as HEL (46-61) or Allergen Gal d 4 (46-61), is a 16-amino acid synthetic fragment (sequence NTDGSTDYGILQINSR, molecular weight 1753.8 g/mol) corresponding to residues 46–61 of the hen egg white lysozyme protein [1]. This peptide contains the immunodominant T-cell epitope recognized by mice of the H-2k haplotype and binds specifically to the MHC class II molecule I-Ak with a dissociation constant (Kd) of approximately 2 µM . Its well-characterized interaction with the immune system has established it as a canonical model antigen in immunology research for over three decades [2].

Why Hen Egg Lysozyme Peptide (46-61) Cannot Be Replaced by Full-Length Lysozyme or Overlapping Peptide Fragments in Immunological Assays


Substituting HEL (46-61) with full-length hen egg lysozyme (HEL) or overlapping peptide fragments (e.g., HEL 52–61) introduces critical experimental confounders that preclude direct comparison. Full-length HEL requires intracellular antigen processing by macrophages for presentation to T cells, a step that is bypassed when using the pre-processed synthetic peptide [1]. Consequently, the presentation of full-length HEL is susceptible to interference from other cellular events (e.g., phagocytosis of Listeria) that do not affect the presentation of the 46–61 peptide [1]. Furthermore, adjacent peptides (e.g., HEL 52–61) have been shown to label distinctly different regions of the MHC class II molecule I-Ak compared to HEL (46–61), indicating that their binding modes and the resulting T-cell epitopes are not equivalent [2]. These mechanistic differences mean that data generated with full-length protein or alternative fragments cannot be directly extrapolated to the specific 46–61 epitope.

Quantitative Differentiation of Hen Egg Lysozyme Peptide (46-61) for Scientific Selection


Defined MHC Class II Binding Affinity of HEL (46-61) Enables Reproducible Immunoassays, Unlike Unprocessed Lysozyme

HEL (46-61) binds specifically to the murine MHC class II molecule I-Ak with a dissociation constant (Kd) of approximately 2 µM . In contrast, full-length hen egg lysozyme (HEL) does not have a directly measurable affinity for I-Ak in its native state, as it requires internalization, proteolytic processing, and subsequent loading onto MHC molecules—a multi-step process with variable efficiency that is not defined by a single binding constant [1].

Immunology MHC Binding T-cell Epitope Mapping

HEL (46-61) Elicits Strain-Specific Immunogenicity in Mice, Enabling Precise Control Over T-Cell Responses Not Achievable with Native Protein

HEL (46-61) is immunogenic in C3H.SW mice (H-2k haplotype) but fails to elicit a T-cell response in MHC-identical C57BL/6 mice when administered as a peptide [1]. This strain-specific unresponsiveness in C57BL/6 mice has been attributed to a difference in antigen processing; notably, removal of the C-terminal Arg61 residue from the peptide restores its ability to bind MHC class II and renders it immunogenic in C57BL/6 mice [1]. In contrast, immunization with full-length HEL protein can elicit responses to a broader range of cryptic epitopes across multiple mouse strains, including those where the 46–61 peptide is non-immunogenic [2].

Immunogenetics T-cell Biology Autoimmunity Models

HEL (46-61) Presentation is Refractory to Intracellular Interference That Disrupts Full-Length Lysozyme Presentation

The presentation of HEL (46-61) by macrophages to T cells is unaffected by the prior uptake of heat-killed Listeria monocytogenes, a condition that significantly impairs the presentation of full-length hen egg lysozyme (HEL) [1]. Specifically, while Listeria uptake interferes with the intracellular processing events required for HEL presentation, it does not affect the surface presentation of the pre-processed 46–61 peptide, demonstrating that MHC class II molecules remain available for peptide binding at the macrophage surface [1]. This phenomenon is consistent across a range of materials that are retained within macrophages, including dextran, sucrose, and polyethylene glycol, which all interfere with HEL presentation but not with HEL (46-61) presentation [1].

Antigen Presentation Macrophage Biology Immunology Methods

HEL (46-61) Binding Site on MHC Class II I-Ak is Distinct from Overlapping Peptide HEL (52-61), Ensuring Epitope Fidelity in Photoaffinity Labeling Studies

Photoaffinity labeling experiments using a radiolabeled, photoreactive derivative of HEL (46-61) (IASA-(46-61)) demonstrate that it labels a specific hydrophilic tryptic fragment of the I-Ak MHC class II molecule [1]. Crucially, this labeling is fully inhibited by unmodified HEL (46-61), confirming binding site specificity. In contrast, a photoreactive derivative of the shorter, overlapping peptide HEL (52-61) labels a distinctly different tryptic fragment of I-Ak, indicating that the two peptides occupy non-identical binding registers or regions on the MHC molecule [1].

MHC-Peptide Interaction Photoaffinity Labeling Structural Immunology

HEL (46-61) Demonstrates Superior Long-Term Storage Stability in Lyophilized Form, Simplifying Laboratory Logistics

HEL (46-61) is supplied as a lyophilized powder that is stable for up to 3 years when stored at -20°C, a specification documented across multiple commercial suppliers [1]. This stability profile is notably more robust than that of the full-length hen egg lysozyme protein, which requires storage in buffered solutions and is susceptible to aggregation and loss of enzymatic activity upon freeze-thaw cycles .

Peptide Stability Laboratory Reagent Storage Experimental Reproducibility

High Purity (>95%) and Batch-to-Batch Consistency of Synthetic HEL (46-61) Mitigates Variability Inherent in Biologically-Derived Lysozyme Preparations

Commercially sourced HEL (46-61) is typically provided with a guaranteed purity of >95% as determined by HPLC, with specific lots often exceeding this specification (e.g., 96.4% purity reported) [1][2]. In contrast, purified hen egg lysozyme, while also available at high purity (>90%), is a biological product subject to natural post-translational modifications and contains trace amounts of other egg white proteins that can introduce uncontrolled immunological variables in sensitive assays .

Peptide Synthesis Quality Control Reproducible Research

Primary Research Applications for Hen Egg Lysozyme Peptide (46-61) Based on Quantitative Differentiation


Standardized MHC Class II Binding and T-Cell Activation Assays in Murine Models

HEL (46-61) is the established gold-standard antigen for studying MHC class II (I-Ak)-restricted T-cell responses in H-2k haplotype mice. Its defined binding affinity (Kd ≈ 2 µM) allows for precise, reproducible assay conditions. The peptide's resistance to intracellular processing interference ensures that observed T-cell activation is a direct result of MHC-peptide interaction, making it ideal for in vitro T-cell hybridoma stimulation assays and for studying the effects of co-stimulatory molecules or pharmacological agents on antigen presentation [1].

Dissecting Antigen Processing and Presentation Pathways Using Strain-Specific Immunogenicity

The striking difference in immunogenicity of HEL (46-61) between C3H.SW (responder) and C57BL/6 (non-responder) mice provides a powerful, genetically-controlled system for investigating the molecular mechanisms of antigen processing. By comparing T-cell responses to the peptide versus the full-length protein in these strains, researchers can pinpoint the specific proteolytic events or chaperone requirements that govern epitope selection and presentation in vivo [2]. This application is fundamental to studies of autoimmunity and vaccine design.

Photoaffinity Labeling and Structural Studies of MHC-Peptide Interactions

The defined and unique binding footprint of HEL (46-61) on the I-Ak molecule, distinct from that of overlapping peptides like HEL (52-61), makes it an invaluable tool for high-resolution structural studies. Researchers can use photoreactive derivatives of HEL (46-61) to map the specific contact sites on the MHC molecule that dictate T-cell receptor recognition, providing critical data for understanding the structural basis of MHC restriction and for the rational design of altered peptide ligands (APLs) [3].

In Vivo Models of Oral Tolerance and Intestinal Immune Homeostasis

HEL (46-61) is a key component in transgenic mouse models (e.g., 3A9 TCR transgenic mice) used to study the immune response to dietary antigens. Feeding HEL protein to these mice, which have T cells specific for the 46–61 peptide, is a well-characterized model for investigating the mechanisms of oral tolerance and the role of cyclooxygenase-2 metabolites in maintaining intestinal immune homeostasis [4]. This application leverages the peptide's defined epitope to track antigen-specific T-cell responses in a complex physiological context.

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